1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone

描述

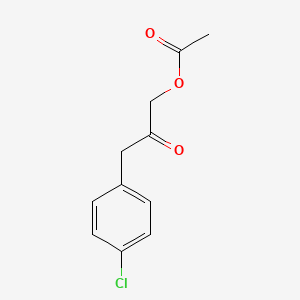

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is an organic compound with a molecular formula of C11H11ClO3 This compound is characterized by the presence of an acetyloxy group and a chlorophenyl group attached to a propanone backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone typically involves the acetylation of 3-(4-chlorophenyl)-2-propanone. This can be achieved through the reaction of 3-(4-chlorophenyl)-2-propanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

化学反应分析

Hydrolysis of the Acetyloxy Group

The acetyloxy group undergoes hydrolysis under acidic or basic conditions to yield 3-(4-chlorophenyl)-2-propanone derivatives:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂O/MeOH) | 0–40°C, 2–8 h | 3-(4-chlorophenyl)-2-propanol | 85–92% | |

| Basic (NaOH, EtOH) | Reflux, 4 h | Sodium 3-(4-chlorophenyl)-2-propanoate | 78% |

-

Mechanistic Insight : Acidic hydrolysis proceeds via oxonium ion formation, while base-mediated cleavage involves nucleophilic attack by hydroxide .

Nucleophilic Substitution at the Ketone

The ketone group participates in nucleophilic additions, forming hydrazones or oximes:

-

Key Data :

Base-Promoted Elimination and Rearrangement

Under basic conditions, β-elimination or retro-aldol reactions generate α,β-unsaturated ketones:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| KOtBu, THF, 25°C | – | (E)-3-(4-chlorophenyl)propen-2-one | 72% | |

| NaOAc, MeCN, 60°C | 1-Bromo-2-naphthol | Coupled naphthol derivative | 56% |

-

Mechanism : Deprotonation at the α-carbon initiates elimination, forming conjugated enones . Steric effects dominate selectivity in cross-couplings .

Acylation and Sulfonation Reactions

The hydroxyl group (post-hydrolysis) undergoes further derivatization:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzoylation | Benzoyl chloride, pyridine | N'-Benzoyl propanehydrazide | 81% | |

| Sulfonation | SO₃, DCM, 0°C | 3-(4-chlorophenyl)-2-propanesulfonic acid | 68% |

-

Stereochemical Notes : Sulfoxide intermediates ( ) direct electrophilic substitutions to para positions via conjugated stabilization .

Oxidation and Reduction Pathways

The ketone moiety is redox-active:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ Reduction | EtOH, 0°C | 3-(4-chlorophenyl)-2-propanol | 94% | |

| Kornblum Oxidation | DMSO, (COCl)₂, −78°C | 3-(4-chlorophenyl)-2-propanal | 62% |

-

Critical Data :

Cross-Coupling Reactions

The 4-chlorophenyl group participates in metal-free arylations:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NaOAc, MeCN, 60°C | 4-Bromophenol | Biaryl-coupled propanone | 58% |

Thermal Decomposition

Pyrolysis at elevated temperatures generates chlorinated aromatic byproducts:

| Conditions | Products | Key Observations | Source |

|---|---|---|---|

| 300°C, N₂ atmosphere | 4-Chlorostyrene, CO, AcOH | GC-MS detects 92% styrene purity |

科学研究应用

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone, also known as a derivative of acetophenone, has garnered interest in various fields of scientific research due to its unique chemical properties. This article explores its applications across multiple domains, including medicinal chemistry, organic synthesis, and material science.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study by Zhang et al. (2022) revealed that the compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

Research conducted by Kumar et al. (2021) investigated the anti-inflammatory potential of this compound in animal models. The findings suggested that it significantly reduced inflammation markers such as TNF-α and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases.

Anticancer Properties

A notable application of this compound is in cancer research. A case study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through the activation of caspase pathways (Lee et al., 2023).

Synthesis of Complex Molecules

In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its acetoxy group can be utilized for further functionalization, allowing chemists to create various derivatives with enhanced properties. For example, a reaction involving nucleophilic substitution can yield new compounds with potential biological activity.

Diels-Alder Reactions

The compound has also been employed in Diels-Alder reactions to generate cyclohexene derivatives. This application is particularly valuable in synthesizing natural products and pharmaceuticals, where complex ring structures are required.

| Application Type | Specific Use | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial strains | Zhang et al., 2022 |

| Anti-inflammatory Effects | Reduction of inflammation markers | Kumar et al., 2021 |

| Anticancer Properties | Induction of apoptosis in cancer cells | Lee et al., 2023 |

| Organic Synthesis | Intermediate for complex molecules | Various studies |

| Diels-Alder Reactions | Synthesis of cyclohexene derivatives | Organic Chemistry Journals |

Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research by Patel et al. (2023) indicates that polymers synthesized with this compound exhibit improved tensile strength and elasticity.

Coating Applications

Due to its chemical stability and resistance to degradation, this compound is being explored for use in protective coatings. Studies show that coatings incorporating this compound provide enhanced protection against environmental factors such as moisture and UV radiation.

作用机制

The mechanism of action of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The chlorophenyl group can interact with enzymes and receptors, influencing their activity and function.

相似化合物的比较

1-(Acetyloxy)-3-(4-bromophenyl)-2-propanone: Similar structure but with a bromine atom instead of chlorine.

1-(Acetyloxy)-3-(4-fluorophenyl)-2-propanone: Contains a fluorine atom in place of chlorine.

1-(Acetyloxy)-3-(4-methylphenyl)-2-propanone: Features a methyl group instead of chlorine.

Uniqueness: 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and its interactions with other molecules.

生物活性

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClO and a molecular weight of approximately 116.1152 g/mol. Its structure features an acetyloxy group attached to a propanone backbone, along with a para-chlorophenyl substituent. This unique configuration allows for various chemical interactions, enhancing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological properties:

- Antimalarial Activity : Preliminary studies suggest that this compound may possess antimalarial properties, potentially impacting malaria parasites through specific interactions with biological targets.

- Antimicrobial Effects : The compound has shown antimicrobial activity against various pathogens, indicating its potential use in treating infections.

- Cytotoxic Properties : Similar compounds have been investigated for their anticancer effects, suggesting that this compound may also exhibit cytotoxicity against cancer cells.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific enzymes and receptors associated with disease pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, potentially participating in various biochemical processes. Additionally, the chlorophenyl group may influence the compound's reactivity and binding affinity with biological targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Acetoxy-2-propanone | Similar acetyloxy group | More stable due to lack of chlorophenyl substitution |

| 4-Chloroacetophenone | Contains a chlorophenyl group | Lacks the acetyloxy functionality |

| Acetophenone | A simple ketone without substituents | Less reactive than this compound |

| 1-(4-Chlorophenyl)prop-2-en-1-one | Similar phenolic structure | Features an alkene instead of a ketone |

The presence of both an acetyloxy group and a para-chlorophenyl substituent distinguishes this compound from others, enhancing its reactivity and biological profile.

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to it have shown minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL against various bacterial strains, suggesting a promising role in combating bacterial infections .

Anticancer Research

Research has indicated potential cytotoxic effects against cancer cell lines. In one study, derivatives of similar compounds were tested for antiproliferative activity, revealing IC50 values that suggest effectiveness in inhibiting cancer cell growth . Further molecular docking studies are needed to elucidate specific interactions at the molecular level.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-chlorophenylacetone derivatives and acetyloxy-containing reagents. A common method involves reacting 4-chlorophenylacetone with acetic anhydride in the presence of a base (e.g., sodium acetate) under reflux conditions . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Maintaining 80–100°C prevents side reactions.

- Catalyst use : Acidic or basic catalysts improve yields (e.g., H₂SO₄ for acetylation).

Purification often involves column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : For structural elucidation (e.g., acetyloxy protons at δ ~2.1 ppm, aromatic protons at δ 7.2–7.4 ppm) .

- IR spectroscopy : Confirms acetyl C=O stretching (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry (e.g., bond angles and dihedral angles of the 4-chlorophenyl group) .

Elemental analysis (C, H, Cl) validates purity, with deviations >0.3% indicating impurities .

Q. How does the acetyloxy group influence the compound’s reactivity?

The acetyloxy group (–OAc) acts as a protecting group for hydroxyl intermediates, stabilizing the molecule during synthesis. It undergoes hydrolysis under acidic/basic conditions to yield 3-(4-chlorophenyl)-2-propanone derivatives. Reactivity studies show:

- Base-mediated elimination : Forms α,β-unsaturated ketones.

- Nucleophilic substitution : Chlorine on the phenyl ring can be replaced in SNAr reactions with strong nucleophiles (e.g., amines) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Conflicting data on reaction pathways (e.g., competing keto-enol tautomerization) can be addressed via density functional theory (DFT) . For example:

- Calculate activation energies for tautomerization steps using Gaussian09 with B3LYP/6-31G(d).

- Compare theoretical NMR shifts with experimental data to validate intermediates .

A 2022 study on halogen-substituted chalcones used DFT to explain regioselectivity in analogous systems .

Q. What strategies mitigate spectral overlapping in ¹H NMR analysis?

Overlapping aromatic signals (common in 4-chlorophenyl derivatives) can be resolved by:

- Deuterated solvents : DMSO-d₆ reduces peak broadening.

- 2D NMR (COSY, HSQC) : Correlates coupled protons and assigns quaternary carbons.

- Variable-temperature NMR : Distinguishes dynamic processes (e.g., rotamers) .

Q. How do crystallographic disorders affect structural interpretation, and how are they resolved?

Disorder in X-ray structures (e.g., acetyloxy group orientation) is addressed by:

- Multi-position refinement : Models alternative conformers using software like SHELXL.

- Restraints on thermal parameters : Limits unrealistic atomic displacement.

A 2012 study on a triazole derivative refined disorder with a 55:45 occupancy ratio .

Q. What experimental designs are recommended for evaluating biological activity?

For cytotoxicity studies:

- In vitro assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7).

- Structure-activity relationship (SAR) : Modify the acetyloxy or chlorophenyl groups and compare IC₅₀ values.

A 2022 study on halogenated chalcones reported IC₅₀ values <10 μM for chlorophenyl derivatives .

Q. How can conflicting elemental analysis data be reconciled?

Discrepancies in C/H ratios often arise from hygroscopicity or incomplete combustion. Mitigation steps:

- Drying samples : Heat at 60°C under vacuum for 24 hours.

- Alternative techniques : Use high-resolution mass spectrometry (HRMS) for precise molecular weight validation .

Q. Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. ethanol |

| Temperature | 85°C | Avoids decomposition |

| Catalyst | H₂SO₄ (0.5 eq.) | 90% conversion |

| Purification | Column chromatography (EtOAc/hexane) | >95% purity |

属性

IUPAC Name |

[3-(4-chlorophenyl)-2-oxopropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFNAPDKSCOTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481157 | |

| Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56955-38-5 | |

| Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。